3-ヒドロキシブタンアミド
概要
説明
3-Hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a derivative of butanamide, featuring a hydroxyl group attached to the third carbon atom
科学的研究の応用
3-Hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its inhibitory effects on certain enzymes.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
3-Hydroxybutanamide, also known as bucetin, is an analgesic and antipyretic . It primarily targets matrix metalloproteinases (MMPs) , which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Mode of Action
The interaction of 3-Hydroxybutanamide with its targets involves the inhibition of MMPs . Specifically, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a derivative of 3-Hydroxybutanamide, has shown to inhibit MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxybutanamide are related to its inhibition of MMPs . The inhibition of these enzymes can affect various physiological and pathological processes, including tissue remodeling and disease progression . .
Pharmacokinetics
It is known that bucetin was withdrawn from use due to renal toxicity and risk of carcinogenesis, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-ethoxyaniline .
Result of Action
The molecular and cellular effects of 3-Hydroxybutanamide’s action primarily involve the inhibition of MMPs, leading to potential changes in tissue remodeling and disease progression . In addition, it has been found that all the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 .
Action Environment
It is known that the renal toxicity of bucetin is a manifestation of the formation of 4-ethoxyaniline and the subsequent inhibitory action(s) of this putative metabolite . This suggests that factors influencing the metabolic conversion of bucetin could potentially affect its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butyrolactone with ammonia, which yields 3-hydroxybutanamide under controlled conditions. Another method includes the hydrolysis of 3-hydroxybutyronitrile.
Industrial Production Methods: Industrial production of 3-hydroxybutanamide typically involves the catalytic hydrogenation of 3-hydroxybutyronitrile. This process is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon.
Types of Reactions:
Oxidation: 3-Hydroxybutanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 3-aminobutanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Hydroxybutanoic acid.
Reduction: 3-Aminobutanamide.
Substitution: Various substituted butanamides depending on the reagent used.
類似化合物との比較
3-Aminobutanamide: Similar in structure but contains an amino group instead of a hydroxyl group.
3-Hydroxybutanoic acid: The oxidized form of 3-hydroxybutanamide.
Butanamide: The parent compound without the hydroxyl group.
Uniqueness: 3-Hydroxybutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit matrix metalloproteinases sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
生物活性
3-Hydroxybutanamide, also known by its chemical structure C4H9NO2, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, including antibacterial effects, potential therapeutic applications, and mechanisms of action.
3-Hydroxybutanamide is characterized by its hydroxyl and amide functional groups, contributing to its reactivity and biological interactions. The compound's molecular structure is represented as follows:
- Chemical Formula : C4H9NO2
- Molecular Weight : 103.12 g/mol
Antibacterial Activity
Research has demonstrated that 3-hydroxybutanamide exhibits significant antibacterial properties against various bacterial strains. A study conducted by Ojha et al. (2011) evaluated the compound's efficacy against several pathogens using the well diffusion method. The results are summarized in Table 1.
Bacteria | Inhibition Zone (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 49 | Highly active |
Bacillus cereus | 45 | Highly active |
Pseudomonas aeruginosa | 30 | Moderately active |
Escherichia coli | 42 | Highly active |
The study found that 3-hydroxybutanamide was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent in clinical settings .
The antibacterial activity of 3-hydroxybutanamide may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of the hydroxyl group enhances the compound's interaction with bacterial enzymes, which could lead to increased permeability of the bacterial membrane and subsequent cell lysis.
Therapeutic Potential
Beyond its antibacterial properties, 3-hydroxybutanamide has been investigated for its potential therapeutic applications in treating various diseases:
- Antitumor Activity : In vivo studies have shown that derivatives of 3-hydroxybutanamide can inhibit tumor growth and metastasis in mouse models. For instance, a derivative demonstrated a tumor growth inhibition rate of up to 61.5% in B16 melanoma models, suggesting a promising avenue for cancer therapy .
- MMP Inhibition : Certain derivatives of this compound have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The most effective derivatives exhibited IC50 values ranging from 1 to 1.5 μM against MMP-2, MMP-9, and MMP-14, indicating their potential role in cancer treatment .
Case Studies
Several case studies highlight the biological activity of 3-hydroxybutanamide:
- Antimicrobial Efficacy : A study assessed the effectiveness of 3-hydroxybutanamide in treating infections caused by resistant bacterial strains. The findings indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
- Cancer Research : In another study focusing on tumor models, researchers evaluated the effects of various hydroxybutanamide derivatives on tumor cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in cancer cells while exhibiting low toxicity towards non-cancerous cells .
特性
IUPAC Name |
3-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIGOIEQKKEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332052 | |
Record name | 3-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24311-45-3 | |
Record name | 3-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of N,N-Dimethylacetoacetamide (DMAAm), a compound related to 3-Hydroxybutanamide?
A1: Research on male F344 and Wistar-Han rats, and female B6C3F1 mice, reveals that DMAAm undergoes extensive metabolism primarily in the liver. [] The key metabolic transformations involve:
- N-demethylation: DMAAm can undergo N-demethylation to produce N-monomethylacetoacetamide (MMAAm). []
Q2: Can you describe the synthesis of (R)-4-methylazetidin-2-ones from 1,3-dioxin-4-ones, and how does 3-hydroxybutanamide play a role?
A2: The synthesis involves a multi-step process: []
Q3: What is known about the structure of bucetin and its relationship to 3-Hydroxybutanamide?
A3: Bucetin, an analgesic and antipyretic drug, is structurally similar to phenacetin. [] While its exact structure isn't detailed in the provided abstract, its designation as rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide reveals it is a racemic mixture containing the 3-hydroxybutanamide moiety. Further structural insights can be gained from analyzing its crystal structure. []
Q4: How does the chirality of 4-amino-3-hydroxybutanoic acid (GABOB) influence its incorporation into the brain?
A4: Research indicates that the (R)-enantiomer of GABOB exhibits preferential incorporation into the brain compared to its racemic counterpart (RS-GABOB) or the (S)-enantiomer. [] Interestingly, di-RS-GABOB-maleate, while containing the less active RS-GABOB, demonstrates enhanced brain penetration compared to RS-GABOB alone. This improved transport is attributed to the pharmacokinetic properties of di-RS-GABOB-maleate, allowing it to cross the blood-brain barrier more effectively. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。